1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea
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Overview
Description
1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Ethylthio Group: The ethylthio group can be introduced by reacting the thiadiazole intermediate with ethylthiol or ethylthiolate under suitable conditions.
Formation of the Urea Moiety: The final step involves the reaction of the thiadiazole intermediate with p-tolyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the thiadiazole ring can be reduced to amines.
Substitution: The hydrogen atoms on the thiadiazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to introduce new functional groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea can be compared with other similar compounds, such as:
1-(5-Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea: Similar structure but with a methylthio group instead of an ethylthio group.
1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(m-tolyl)urea: Similar structure but with a m-tolyl group instead of a p-tolyl group.
1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(phenyl)urea: Similar structure but with a phenyl group instead of a p-tolyl group.
Properties
IUPAC Name |
1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS2/c1-3-18-12-16-15-11(19-12)14-10(17)13-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDZCWICBGFKJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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